molecular formula C19H20N2O8S2 B2945364 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid CAS No. 497848-66-5

2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid

Cat. No.: B2945364
CAS No.: 497848-66-5
M. Wt: 468.5
InChI Key: FLOJQRYEBZAWNW-UHFFFAOYSA-N
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Description

2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with disulfonyl groups and propanoic acid chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid typically involves multiple steps, starting with the preparation of 9H-fluorene-2,7-disulfonyl chloride. This intermediate is then reacted with propanoic acid derivatives under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted fluorene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials, including sensors and electronic devices.

Mechanism of Action

The mechanism by which 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The disulfonyl groups and propanoic acid chains play a crucial role in binding to enzymes and receptors, modulating biological activities.

Comparison with Similar Compounds

  • 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))bis(3-methylbutanoic acid)

  • 9H-fluorene-2,7-disulfonyl chloride

  • 9H-fluorene-2,7-disulfonic acid diphenyl ester

Uniqueness: 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for future research and development.

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Properties

IUPAC Name

2-[[7-(1-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O8S2/c1-10(18(22)23)20-30(26,27)14-3-5-16-12(8-14)7-13-9-15(4-6-17(13)16)31(28,29)21-11(2)19(24)25/h3-6,8-11,20-21H,7H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJQRYEBZAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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